4-Hydroxy-3-imino-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-Hydroxy-3-imino-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-imino-1-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common method might include the reaction of a substituted o-phenylenediamine with a suitable carbonyl compound, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-imino-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Introduction of different substituents on the quinoxaline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce 1,2,3,4-tetrahydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-imino-1-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline-2,3-dione: An oxidized derivative.
Uniqueness
4-Hydroxy-3-imino-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
CAS No. |
90792-74-8 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-hydroxy-3-imino-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H9N3O2/c1-11-6-4-2-3-5-7(6)12(14)8(10)9(11)13/h2-5,10,14H,1H3 |
InChI Key |
XORZNXARARVVHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C(=N)C1=O)O |
Origin of Product |
United States |
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